Z-Tic(7-OH)-OH chemical structure and properties
Z-Tic(7-OH)-OH chemical structure and properties
An In-Depth Technical Guide to Z-Tic(7-OH)-OH: Structure, Properties, and a Biologically Significant Scaffold
Executive Summary
Z-Tic(7-OH)-OH, formally known as (S)-2-((Benzyloxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. While the "Z" (benzyloxycarbonyl) group makes it a crucial intermediate for chemical synthesis, particularly in solution-phase peptide chemistry, the true therapeutic potential lies in its core structure: 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (H-L-Tic(7-OH)-OH). This core is a rigidified phenylalanine analogue that has been identified as an endogenous compound in the mammalian brain and serves as a versatile scaffold for designing potent and selective enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic utility of Z-Tic(7-OH)-OH, with a deep dive into the biological significance and therapeutic applications of its deprotected core.
Chemical Identity and Physicochemical Properties
The tetrahydroisoquinoline (Tic) scaffold imposes conformational constraints on the molecule, which is a valuable strategy in drug design to enhance binding affinity and selectivity for a specific biological target. The 7-hydroxy substitution provides a key interaction point, often for hydrogen bonding, within receptor or enzyme active sites. Z-Tic(7-OH)-OH is the N-protected form, rendering the amine nucleophile inert during subsequent chemical transformations.
Below is a comparison of Z-Tic(7-OH)-OH with its deprotected (H-L-Tic(7-OH)-OH) and Fmoc-protected counterparts.
| Property | Z-Tic(7-OH)-OH | H-L-Tic(7-OH)-OH | Fmoc-L-Tic(7-OH)-OH |
| IUPAC Name | (S)-2-((Benzyloxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1] | (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[2] | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Synonyms | Cbz-L-Tic(7-OH)-OH | H-7-Hydroxy-Tic-OH[2] | Fmoc-7-hydroxy-L-Tic-OH[3] |
| CAS Number | 201413-65-2[4][5] | 128502-56-7[2] | 178432-49-0[3] |
| Molecular Formula | C18H17NO5[4][5] | C10H11NO3[2] | C25H21NO5[3] |
| Molecular Weight | 327.3 g/mol [4][5] | 193.20 g/mol [2] | 415.4 g/mol [3] |
| Appearance | - | White to off-white solid[3] | White to off-white solid[3] |
| Primary Use | Synthetic Intermediate | Bioactive Scaffold | Solid-Phase Peptide Synthesis Building Block[3] |
digraph "Z_Tic_7OH_OH_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.1,-1.2!"]; N8 [label="N", pos="-2.8,0!"]; C9 [label="C", pos="-2.1,1.2!"]; C10 [label="C", pos="-0.7,1.2!"];
// Substituents on the Tic core OH_group [label="HO", pos="2.8,-3.0!"]; COOH_C [label="C", pos="-2.8,2.4!"]; COOH_O1 [label="O", pos="-2.1,3.4!"]; COOH_OH [label="OH", pos="-4.0,2.6!"];
// Z-group (Cbz) Z_C [label="C", pos="-4.2,0!"]; Z_O1 [label="O", pos="-4.9,-0.8!"]; Z_O2 [label="O", pos="-4.9,0.8!"]; Z_CH2 [label="CH2", pos="-6.3,1.0!"]; Z_Ph_C1 [label="C", pos="-7.5,0.5!"]; Z_Ph_C2 [label="C", pos="-8.2,1.5!"]; Z_Ph_C3 [label="C", pos="-9.4,1.0!"]; Z_Ph_C4 [label="C", pos="-9.9,-0.2!"]; Z_Ph_C5 [label="C", pos="-9.2,-1.2!"]; Z_Ph_C6 [label="C", pos="-8.0,-0.7!"];
// Edges for the Tic core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- N8; N8 -- C9; C9 -- C10; C10 -- C1;
// Edges for substituents C4 -- OH_group; C9 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH;
// Edges for the Z-group N8 -- Z_C; Z_C -- Z_O1 [style=double]; Z_C -- Z_O2; Z_O2 -- Z_CH2; Z_CH2 -- Z_Ph_C1;
// Edges for the Phenyl ring of Z-group Z_Ph_C1 -- Z_Ph_C2; Z_Ph_C2 -- Z_Ph_C3; Z_Ph_C3 -- Z_Ph_C4; Z_Ph_C4 -- Z_Ph_C5; Z_Ph_C5 -- Z_Ph_C6; Z_Ph_C6 -- Z_Ph_C1; }
Caption: Chemical structure of Z-Tic(7-OH)-OH.
Synthesis and Utility
Z-Tic(7-OH)-OH is primarily a synthetic intermediate. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in organic synthesis. It is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a process that is orthogonal to many other protecting groups, providing significant synthetic flexibility.
General Synthetic Workflow
The synthesis of Z-Tic(7-OH)-OH involves the N-protection of the parent amino acid, H-L-Tic(7-OH)-OH. This is a standard procedure in peptide chemistry.
Caption: General workflow for the synthesis of Z-Tic(7-OH)-OH.
The primary utility of Z-Tic(7-OH)-OH is as a building block for more complex molecules. After its incorporation into a target structure, the Z-group is typically removed to reveal the secondary amine, which may be crucial for biological activity or serve as a point for further functionalization.
The Core Moiety: H-L-Tic(7-OH)-OH - A Scaffold of Therapeutic Potential
The biological significance attributed to this molecular family originates from the deprotected core, (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Research has shown this scaffold to be a privileged structure for targeting several key proteins involved in disease.
Endogenous Presence and Neurological Activity
Intriguingly, H-L-Tic(7-OH)-OH and its 6-methoxy derivative have been identified as endogenous compounds in the rat brain.[6] This suggests a potential physiological role. Studies have also shown that peripheral injection of several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives leads to a transient increase in locomotor activity in mice, indicating that these compounds can cross the blood-brain barrier and exert effects on the central nervous system.[6]
Key Biological Targets and Therapeutic Applications
The rigid Tic(7-OH) scaffold has been successfully employed to develop inhibitors and modulators for multiple targets.
Caption: Key biological targets of the H-L-Tic(7-OH)-OH scaffold.
-
Histone Deacetylase (HDAC) Inhibition : The Tic scaffold has been used to design novel HDAC inhibitors.[7] HDACs are enzymes that play a critical role in epigenetic regulation, and their dysregulation is linked to the development of cancer, making them a key therapeutic target.
-
Protein-Tyrosine Phosphatase 1B (PTP-1B) Inhibition : PTP-1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. A series of 2,7-substituted Tic derivatives were identified as potent PTP-1B inhibitors.[8]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonism : The same study identified derivatives that are also partial agonists of PPARγ, a nuclear receptor that is the target of the thiazolidinedione class of antidiabetic drugs.[8] The dual activity of PTP-1B inhibition and PPARγ partial agonism could lead to safer and more effective treatments for diabetes by providing strong hypoglycemic and hypolipidemic effects with a reduced risk of side effects like weight gain and edema.[8]
-
Autotaxin (ATX) Inhibition : H-L-Tic(7-OH)-OH is used in the design of boronic acid-based inhibitors of autotaxin, an enzyme involved in generating the signaling lipid lysophosphatidic acid (LPA).[7] ATX is a target for various diseases, including fibrosis, inflammation, and cancer.
Experimental Protocols
The following are representative protocols that illustrate the practical application and scientific rationale behind the use of Z-Tic(7-OH)-OH and related compounds.
Protocol 1: Representative N-Benzyloxycarbonyl (Z) Protection
This protocol describes a general method for protecting the amine of an amino acid like H-L-Tic(7-OH)-OH.
Rationale: The Schotten-Baumann reaction is performed in a biphasic system or in an aqueous solution with a mild base. The base (e.g., sodium bicarbonate) neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
Methodology:
-
Dissolution: Dissolve H-L-Tic(7-OH)-OH (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., 1,4-dioxane) in a round-bottom flask.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (approx. 2.5 eq) in portions while stirring.
-
Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl chloroformate and byproducts.
-
Acidification: Acidify the aqueous layer to a pH of ~2 with cold 1M HCl. The product, Z-Tic(7-OH)-OH, should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Conceptual Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines how a protected Tic amino acid (e.g., Fmoc-L-Tic(7-OH)-OH) is incorporated into a growing peptide chain. The principles are analogous for other N-protected versions in different synthetic schemes.
Rationale: SPPS allows for the efficient synthesis of peptides on a solid support (resin). An N-terminal protecting group (like Fmoc) is essential to prevent self-polymerization and ensure that coupling occurs only at the desired position. The Fmoc group is base-labile, allowing for its selective removal without cleaving the peptide from the acid-labile resin until the final step.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid of the target peptide, with its N-terminus protected by an Fmoc group.
-
Deprotection: Treat the resin with a solution of 20% piperidine in a solvent like dimethylformamide (DMF) to remove the Fmoc group, exposing a free amine.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-adduct.
-
Activation & Coupling: In a separate vessel, pre-activate Fmoc-L-Tic(7-OH)-OH (e.g., with HBTU and DIEA) and then add it to the resin. The activated carboxylic acid of Fmoc-L-Tic(7-OH)-OH couples with the free amine on the resin-bound peptide.
-
Washing: Wash the resin again to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the completed peptide from the resin and remove all side-chain protecting groups.
Conclusion and Future Directions
Z-Tic(7-OH)-OH stands as a valuable and specialized chemical tool. Its primary role as a protected building block enables the precise, controlled synthesis of complex molecular architectures. However, the scientific narrative extends far beyond its synthetic utility. The underlying H-L-Tic(7-OH)-OH core is a biologically validated scaffold with proven potential across multiple therapeutic areas, including oncology, metabolic diseases, and neurology. Its presence as an endogenous molecule in the brain opens exciting avenues for exploring its natural physiological functions. Future research will likely focus on leveraging the unique conformational rigidity and functional group presentation of the Tic(7-OH) scaffold to design next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.
References
-
PubChem. (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]
-
ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
-
ChemRadar. Z-Tic(7-OH)-OH CAS#201413-65-2 | Global PFAS Screening Tool. [Link]
-
ChemRadar. Z-Tic(7-OH)-OH CAS#201413-65-2 | CAS Substance Database. [Link]
-
PubMed. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. [Link]
Sources
- 1. 79261-58-8|Z-Tic-OH|BLD Pharm [bldpharm.com]
- 2. (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C10H11NO3 | CID 2733173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Z-Tic(7-OH)-OH CAS#201413-65-2 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 5. Z-Tic(7-OH)-OH CAS#201413-65-2 | CAS Substance Database | ChemRadar [chemradar.com]
- 6. researchgate.net [researchgate.net]
- 7. L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 128502-56-7 [chemicalbook.com]
- 8. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
